5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole
Description
5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring structure. This compound is characterized by its molecular structure, which includes an amino group (-NH2) and a nitro group (-NO2) attached to a phenyl ring, as well as a triazole ring.
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9N5O2/c1-5-2-3-6(4-7(5)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
RCFLOQZBKIQRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NN2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Nitration: The starting material, 4-methyl-3-nitroaniline, undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.
Triazole Formation: The nitro-substituted aniline is then reacted with hydrazine (NH2-NH2) and a carboxylic acid derivative (such as formic acid) to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in electrophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Using electrophiles such as bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in redox reactions. These interactions can affect cellular processes and lead to biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
4-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole
3-Amino-3-(4-nitrophenyl)propionic acid
2-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole
Uniqueness: 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound in both research and industrial applications.
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